Cas no 2229553-18-6 (4-amino-3-(ethylsulfanyl)methylbutanoic acid)

4-amino-3-(ethylsulfanyl)methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-3-(ethylsulfanyl)methylbutanoic acid
- 4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
- CHEMBL4129038
- EN300-1998044
- 2229553-18-6
-
- インチ: 1S/C7H15NO2S/c1-2-11-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
- InChIKey: DXICJVSPSTXDRL-UHFFFAOYSA-N
- SMILES: S(CC)CC(CN)CC(=O)O
計算された属性
- 精确分子量: 177.08234989g/mol
- 同位素质量: 177.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 6
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.2
- トポロジー分子極性表面積: 88.6Ų
4-amino-3-(ethylsulfanyl)methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998044-2.5g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1998044-0.05g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1998044-10.0g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1998044-1.0g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1998044-1g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 1g |
$1100.0 | 2023-09-16 | ||
Enamine | EN300-1998044-10g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 10g |
$4729.0 | 2023-09-16 | ||
Enamine | EN300-1998044-0.25g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-1998044-0.1g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-1998044-0.5g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1998044-5.0g |
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |
2229553-18-6 | 5g |
$3189.0 | 2023-05-26 |
4-amino-3-(ethylsulfanyl)methylbutanoic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
4-amino-3-(ethylsulfanyl)methylbutanoic acidに関する追加情報
Research Brief on 4-amino-3-(ethylsulfanyl)methylbutanoic acid (CAS: 2229553-18-6): Recent Advances and Applications
4-amino-3-(ethylsulfanyl)methylbutanoic acid (CAS: 2229553-18-6) is a sulfur-containing amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the context of enzyme inhibition and metabolic pathway modulation. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-amino-3-(ethylsulfanyl)methylbutanoic acid as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. The study demonstrated that the ethylsulfanyl moiety enhances the compound's ability to cross the blood-brain barrier, making it a promising candidate for neurological disorders. The researchers utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure and purity, with CAS: 2229553-18-6 serving as a key identifier in their analytical protocols.
Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 4-amino-3-(ethylsulfanyl)methylbutanoic acid was incorporated into a series of small-molecule inhibitors targeting bacterial amino acid biosynthesis. The compound's unique structural features, including its sulfur atom and flexible carbon chain, were found to interact favorably with the active sites of key bacterial enzymes. This research underscores the compound's potential as a scaffold for antibiotic development, particularly in the face of rising antimicrobial resistance.
Recent preclinical studies have also explored the compound's metabolic effects. A 2023 paper in Biochemical Pharmacology revealed that 4-amino-3-(ethylsulfanyl)methylbutanoic acid modulates glutathione metabolism in liver cells, suggesting potential applications in detoxification and oxidative stress management. The study employed high-performance liquid chromatography (HPLC) to track the compound's metabolic fate, with CAS: 2229553-18-6 used as a reference standard throughout the experiments.
From a synthetic chemistry perspective, advances in the production of 4-amino-3-(ethylsulfanyl)methylbutanoic acid have been notable. A 2024 Organic Process Research & Development publication detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. The authors emphasized the importance of CAS: 2229553-18-6 in ensuring batch-to-batch consistency and regulatory compliance, particularly for pharmaceutical applications.
Looking forward, the unique properties of 4-amino-3-(ethylsulfanyl)methylbutanoic acid position it as a versatile tool in drug discovery. Its dual functionality (amino and thioether groups) and favorable pharmacokinetic profile make it particularly attractive for the development of CNS-targeted therapies and antimicrobial agents. Future research directions may include structure-activity relationship studies to optimize its biological effects and investigations into its potential as a prodrug for sulfur-containing therapeutics.
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